![molecular formula C12H16N4O2 B601916 Alfuzosin Impurity 1 CAS No. 19216-68-3](/img/structure/B601916.png)
Alfuzosin Impurity 1
描述
准备方法
The synthesis of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
科学研究应用
Understanding Alfuzosin and Its Impurities
Alfuzosin is primarily used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). As a selective alpha-1 adrenergic antagonist, it aids in relaxing the muscles in the prostate and bladder neck, thereby improving urine flow. However, impurities such as Alfuzosin Impurity 1 can affect the safety and efficacy of the drug.
Analytical Applications
1. Quality Control in Pharmaceutical Manufacturing
- HPLC and UPLC Methods : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly used to analyze alfuzosin and its impurities. These methods ensure that the levels of impurities remain within acceptable limits to guarantee product safety and efficacy. For instance, studies have shown that UPLC can effectively separate various impurities from alfuzosin, providing accurate quantification necessary for regulatory compliance .
2. Stability Testing
- Forced Degradation Studies : Analytical methods involving stability testing under stress conditions (e.g., temperature, pH changes) help assess how impurities like this compound behave over time. Such studies are crucial for understanding the long-term stability of alfuzosin formulations and ensuring that they do not degrade into harmful substances .
Pharmacological Implications
1. Safety Assessments
- Adverse Effects Monitoring : The presence of impurities can lead to unexpected adverse effects. For example, reports have indicated that certain impurities may be linked to severe reactions such as toxic epidermal necrolysis. Continuous monitoring of these adverse events is vital to understanding the safety profile of alfuzosin .
2. Therapeutic Efficacy
- Impact on Drug Performance : The presence of impurities can alter the pharmacokinetics of alfuzosin, affecting its absorption and efficacy. Research indicates that formulations must be optimized to minimize impurities to maintain therapeutic effectiveness .
Case Study 1: Hepatotoxicity
An 80-year-old male patient developed acute hepatitis while on alfuzosin treatment. Investigations revealed a probable link between the hepatotoxicity and the presence of this compound, highlighting the importance of monitoring drug formulations for safety .
Case Study 2: Efficacy Trials
In clinical trials assessing alfuzosin's efficacy for BPH treatment, careful evaluation of impurity levels was conducted to ensure that they did not interfere with therapeutic outcomes. The trials demonstrated significant improvements in urinary symptoms without notable increases in adverse effects attributed to impurities .
作用机制
The mechanism of action of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-2,4-quinazolinediamine: A related compound with similar structural features but different functional groups.
N2,N2-dimethyl-2,4-quinazolinediamine: Another similar compound with variations in the substituents. The uniqueness of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride lies in its specific chemical structure and the resulting properties and applications.
生物活性
Alfuzosin is a selective alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). However, the focus of this article is on Alfuzosin Impurity 1 , a compound that may arise during the synthesis of alfuzosin. Understanding the biological activity of this impurity is crucial for ensuring drug safety and efficacy.
Chemical Structure and Properties
This compound is structurally related to alfuzosin but differs in its molecular configuration. The specific chemical formula and structural details are often critical in determining its biological activity. The impurity may exhibit different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Alfuzosin functions by blocking alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH. The biological activity of impurities like this compound can influence the overall pharmacological profile of the drug.
Key Points:
- Alpha-1 Receptor Interaction: Studies indicate that impurities may have varying affinities for alpha-1 receptors, potentially affecting therapeutic outcomes and side effects.
- Metabolism and Excretion: The metabolic pathways for impurities can differ from those of the main compound, influencing their duration of action and safety profile.
Pharmacokinetics
Research has shown that alfuzosin exhibits linear pharmacokinetics, with significant interindividual variability in plasma concentrations. The bioavailability ranges from 45% to 90%, with a peak plasma concentration typically reached within 1.5 hours post-administration . Impurities like this compound could alter these pharmacokinetic parameters, necessitating thorough investigation.
Efficacy Studies
Clinical studies focusing on alfuzosin have demonstrated significant improvements in urinary symptoms as measured by the International Prostate Symptom Score (IPSS). For instance, a study reported a reduction in IPSS scores by approximately -6.9 for alfuzosin compared to placebo . While specific data on this compound is limited, its presence could potentially impact overall efficacy.
Case Studies
Case Study Overview:
- Study Design: A double-blind placebo-controlled trial involving patients with lower urinary tract symptoms (LUTS) due to BPH.
- Population: 447 patients were randomized to receive either alfuzosin or placebo.
- Outcomes: Both formulations significantly improved urinary symptoms, indicating that while impurities exist, they may not substantially detract from the therapeutic effects when within acceptable limits .
Data Tables
Parameter | Alfuzosin (10 mg) | Placebo |
---|---|---|
Change in IPSS Score | -6.9 | -4.9 |
Peak Flow Rate Increase (ml/s) | +2.3 | +1.4 |
Adverse Events (% occurrence) | 6.3 | Not reported |
属性
IUPAC Name |
6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2.ClH/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12;/h5-6H,1-4H3,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYIZKJUGLCUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19216-68-3 | |
Record name | 6,7-Dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DP5NZ4FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。